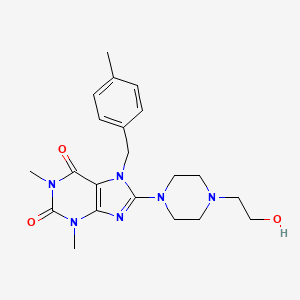![molecular formula C17H14F2N4O B2769291 1-(3-fluorophenyl)-N-[1-(4-fluorophenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 1226449-35-9](/img/structure/B2769291.png)
1-(3-fluorophenyl)-N-[1-(4-fluorophenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its key functional groups.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions for each step, and the yield and purity of the product.Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound. This can provide information about the compound’s functional groups, stereochemistry, and molecular weight.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions needed for the reaction, the mechanism of the reaction, and the products formed.Physical And Chemical Properties Analysis
This includes studying properties such as the compound’s melting point, boiling point, solubility, stability, and reactivity.科学的研究の応用
Synthesis and Chemical Properties
Microwave-assisted Synthesis and Biological Activities
A study detailed the microwave-assisted synthesis of hybrid molecules containing different moieties such as penicillanic acid or cephalosporanic acid. These compounds were screened for antimicrobial, antilipase, and antiurease activities, with some exhibiting moderate to good activity against test microorganisms (Başoğlu et al., 2013).
Antitumor Activity
Another research synthesized a compound through the condensation of specific precursors, demonstrating inhibition of cancer cell line proliferation. This study highlights the potential therapeutic applications of such compounds in oncology (Hao et al., 2017).
Mechanistic and Theoretical Studies
Ab Initio Mechanistic Study
Research investigating the synthesis mechanism of 1,3,5-trisubstituted-1,2,4-triazoles using Ab initio methods provided insights into the reaction pathways and theoretical basis for the design of new compounds (Gu & Lu, 2020).
Biological Activities
Antimicrobial and Antiurease Activities
Studies on new 1,2,4-triazol-3-one derivatives reported their synthesis, with subsequent evaluations revealing antimicrobial activity against various microorganisms. Some derivatives showed good antiurease activity, underscoring their potential in developing antimicrobial therapies (Fandaklı et al., 2012).
Luminescence Sensing
Lanthanide Metal–Organic Frameworks (MOFs)
Lanthanide-based MOFs utilizing a triazole-containing tricarboxylic acid ligand were synthesized for luminescence sensing of metal ions and nitroaromatic compounds. These frameworks demonstrate the versatility of triazole derivatives in sensor applications (Wang et al., 2016).
Antiviral Activities
Anti-Influenza Virus Activity
A synthesis route for benzamide-based 5-aminopyrazoles and their derivatives showed remarkable activity against avian influenza virus (H5N1), highlighting the potential of these compounds in antiviral drug development (Hebishy et al., 2020).
Safety And Hazards
This involves looking at the compound’s toxicity, flammability, and environmental impact. It includes studying the compound’s MSDS (Material Safety Data Sheet) and conducting risk assessments.
将来の方向性
This involves looking at potential future research directions for the compound. It could include potential applications, modifications to improve its properties, or new reactions it could be used in.
I hope this general information is helpful. If you have a different compound or a more specific question, feel free to ask!
特性
IUPAC Name |
1-(3-fluorophenyl)-N-[1-(4-fluorophenyl)ethyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N4O/c1-11(12-5-7-13(18)8-6-12)20-17(24)16-10-23(22-21-16)15-4-2-3-14(19)9-15/h2-11H,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZOIVDBWIOPUCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)NC(=O)C2=CN(N=N2)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-fluorophenyl)-N-[1-(4-fluorophenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2769208.png)
![1-(benzo[d][1,3]dioxol-5-yl)-3-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)urea](/img/structure/B2769210.png)
![N-[1-(1-benzothiophene-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2769212.png)
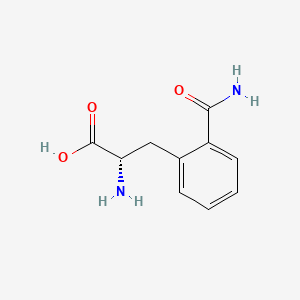
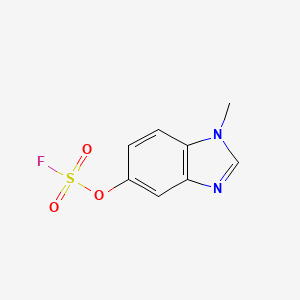
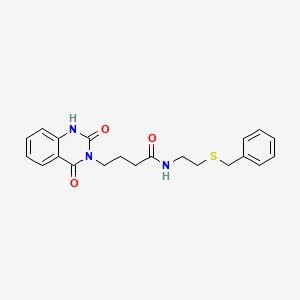
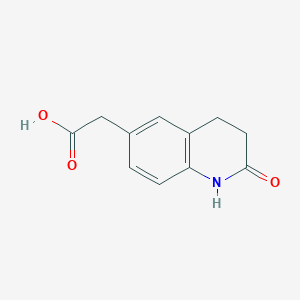
![Pentyl 2-[7-(2-amino-2-oxoethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate](/img/structure/B2769224.png)
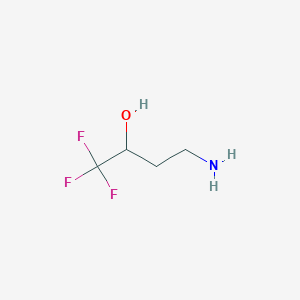
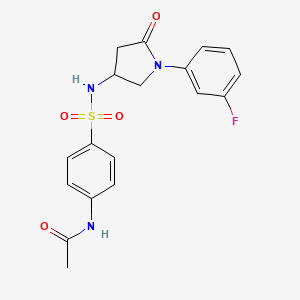
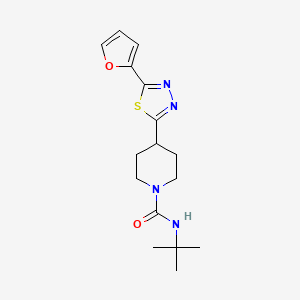
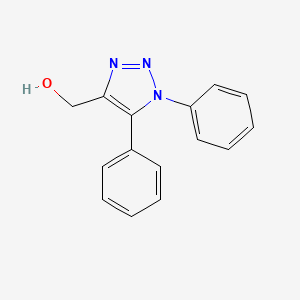
![3-[(2-Methylpropan-2-yl)oxycarbonylamino]tricyclo[2.2.1.02,6]heptane-1-carboxylic acid](/img/structure/B2769229.png)
